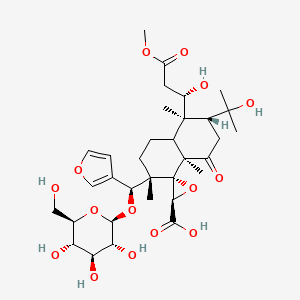![molecular formula C66H63B B14076825 tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane CAS No. 492446-96-5](/img/structure/B14076825.png)
tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane is a boron-containing compound with a complex aromatic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane typically involves the reaction of boron trihalides with corresponding aromatic compounds under controlled conditions. One common method includes the use of boronic acid derivatives and aromatic halides in the presence of a palladium catalyst, facilitating a Suzuki coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions may yield boron-hydride complexes.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and electrophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism by which tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s boron atom can form reversible covalent bonds with nucleophilic sites, influencing various biochemical pathways. Additionally, its aromatic structure allows for π-π interactions with other aromatic molecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane
- Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane
- Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine
Uniqueness
Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane stands out due to its unique combination of steric hindrance and electronic properties, which enhance its stability and reactivity.
Propriétés
Numéro CAS |
492446-96-5 |
|---|---|
Formule moléculaire |
C66H63B |
Poids moléculaire |
867.0 g/mol |
Nom IUPAC |
tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane |
InChI |
InChI=1S/C66H63B/c1-40-46(7)64(47(8)41(2)61(40)58-34-28-55(29-35-58)52-22-16-13-17-23-52)67(65-48(9)42(3)62(43(4)49(65)10)59-36-30-56(31-37-59)53-24-18-14-19-25-53)66-50(11)44(5)63(45(6)51(66)12)60-38-32-57(33-39-60)54-26-20-15-21-27-54/h13-39H,1-12H3 |
Clé InChI |
APSZPLYVGCNUMZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C(=C1C)C)C2=CC=C(C=C2)C3=CC=CC=C3)C)C)(C4=C(C(=C(C(=C4C)C)C5=CC=C(C=C5)C6=CC=CC=C6)C)C)C7=C(C(=C(C(=C7C)C)C8=CC=C(C=C8)C9=CC=CC=C9)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


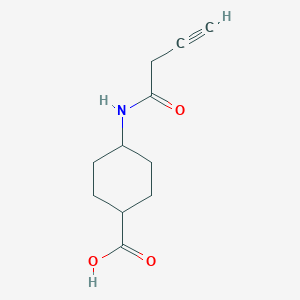
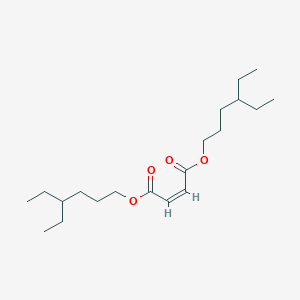
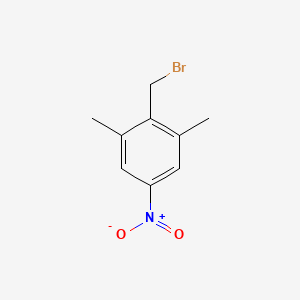
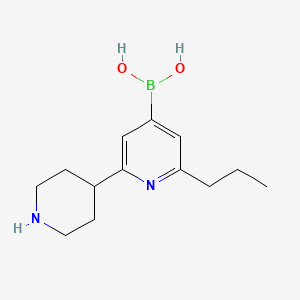
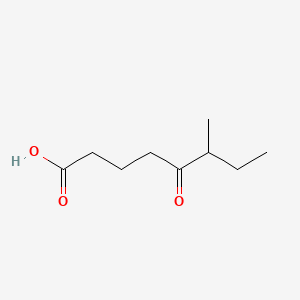
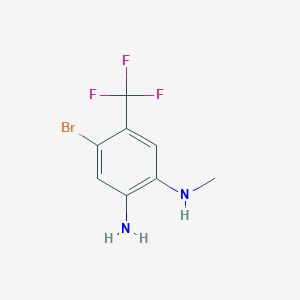
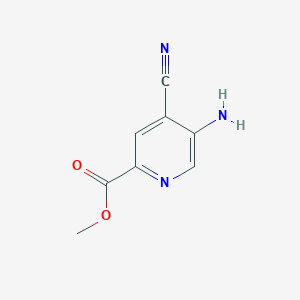
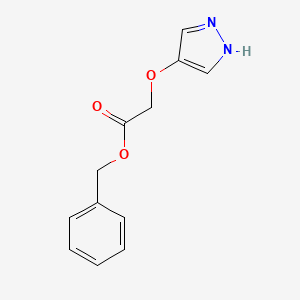
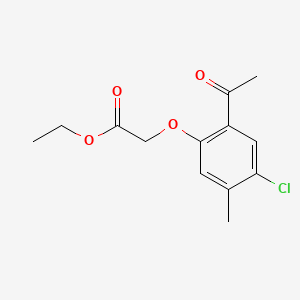
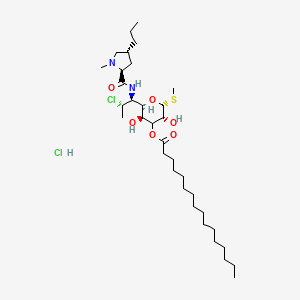
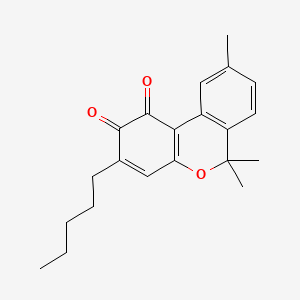
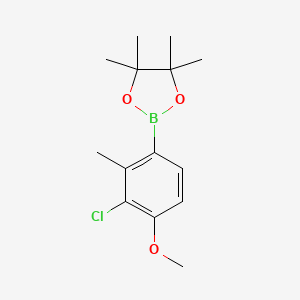
![[2-(Octan-2-yl)phenoxy]acetic acid](/img/structure/B14076819.png)
